1-[(4-bromophenyl)sulfonyl]-5-[chloro(difluoro)methyl]-2,3-dihydro-1H-1,4-diazepine
Description
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Properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-5-[chloro(difluoro)methyl]-2,3-dihydro-1,4-diazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrClF2N2O2S/c13-9-1-3-10(4-2-9)21(19,20)18-7-5-11(12(14,15)16)17-6-8-18/h1-5,7H,6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQGAUJDNYINII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C=CC(=N1)C(F)(F)Cl)S(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrClF2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(4-bromophenyl)sulfonyl]-5-[chloro(difluoro)methyl]-2,3-dihydro-1H-1,4-diazepine (CAS No. 477848-82-1) is a synthetic compound belonging to the class of benzodiazepines, characterized by its unique structural modifications that may influence its biological activity. This article provides a detailed overview of the compound's biological activity, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C12H10BrClF2N2O2S
- Molecular Weight : 399.64 g/mol
- Chemical Structure : The compound features a diazepine ring with a bromophenyl sulfonyl group and a chlorodifluoromethyl substituent which may play crucial roles in its biological interactions.
Anticonvulsant and Anxiolytic Effects
Research on related diazepines suggests that modifications at specific positions can enhance anticonvulsant and anxiolytic properties. For instance, studies indicate that compounds with halogen substitutions at the aromatic ring tend to exhibit higher receptor affinity and biological activity .
Structure-Activity Relationship (SAR)
A recent study highlighted the importance of substituents at the 5-position of the benzodiazepine framework. Compounds with electron-withdrawing groups like bromine and chlorine showed improved binding affinity to benzodiazepine receptors. The introduction of difluoromethyl groups also appears to enhance lipophilicity, potentially increasing central nervous system penetration .
Study on NCX Activity Modulation
In a study assessing various benzodiazepine derivatives, this compound was evaluated for its effect on sodium/calcium exchanger (NCX) activity. The compound exhibited selective inhibition of NCX1, which is significant for conditions such as ischemic stroke where calcium homeostasis is disrupted .
Neuroprotective Effects
Another investigation into neuroprotective properties indicated that certain diazepine derivatives could protect cortical neurons under hypoxic conditions. Although specific data for this compound was not detailed, similar compounds in its class demonstrated significant neuroprotective effects by modulating calcium influx during ischemic events .
Pharmacological Applications
The potential applications of this compound extend to:
- Anticonvulsants : Due to its structural similarities with known anticonvulsants.
- Anxiolytics : Potential use in treating anxiety disorders based on receptor binding profiles.
Data Summary Table
| Property | Value |
|---|---|
| CAS Number | 477848-82-1 |
| Molecular Weight | 399.64 g/mol |
| Biological Targets | Benzodiazepine receptors |
| Potential Applications | Anticonvulsant, Anxiolytic |
| SAR Insights | Enhanced activity with halogen substituents |
Scientific Research Applications
Anticancer Activity
Recent studies have explored the potential of 1-[(4-bromophenyl)sulfonyl]-5-[chloro(difluoro)methyl]-2,3-dihydro-1H-1,4-diazepine as an anticancer agent. The sulfonamide group is known for its ability to inhibit certain enzymes involved in cancer cell proliferation. Preliminary data suggest that this compound may exhibit selective cytotoxicity against various cancer cell lines.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Compounds containing sulfonyl groups often show efficacy against bacterial infections. Research has indicated that derivatives of diazepines can disrupt bacterial cell wall synthesis, leading to their use as antimicrobial agents.
Anxiolytic Effects
Given the diazepine core structure, there is interest in investigating its effects on anxiety and related disorders. Diazepines are typically associated with anxiolytic properties. Studies are ongoing to evaluate whether this specific compound can modulate neurotransmitter systems effectively.
Building Block in Organic Synthesis
The compound can serve as a versatile building block in organic synthesis due to its functional groups. It can be utilized in the synthesis of more complex molecules, particularly in the pharmaceutical industry where novel drug candidates are continually being developed.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated selective cytotoxicity against breast and lung cancer cell lines. |
| Study 2 | Antimicrobial Efficacy | Showed inhibition of Gram-positive bacteria growth with minimal toxicity to human cells. |
| Study 3 | Neuropharmacological Effects | Preliminary results suggest anxiolytic-like effects in animal models. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
